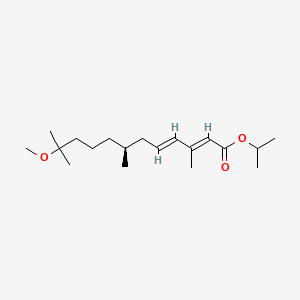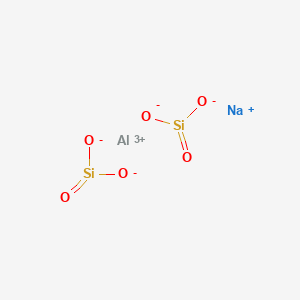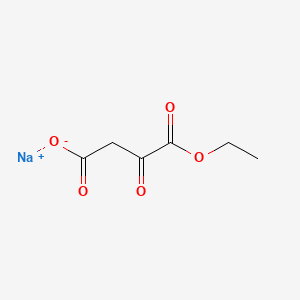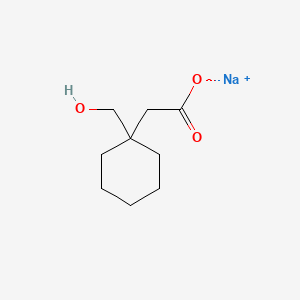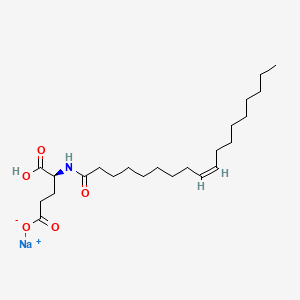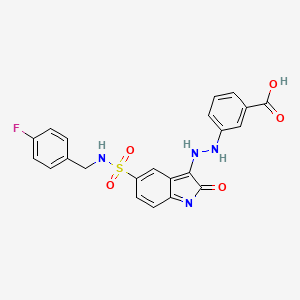
SPI-112
Vue d'ensemble
Description
SPI 112 est un inhibiteur sélectif et efficace de la protéine tyrosine phosphatase SHP2 (PTPN11). Il est connu pour sa cinétique d'inhibition compétitive et a montré un potentiel significatif dans la recherche scientifique, en particulier dans les domaines du cancer et de la signalisation cellulaire .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de SPI 112 implique la préparation de son analogue ester méthylique, qui peut inhiber l'activité PTP de Shp2 cellulaire. Le composé se lie à Shp2 par résonance plasmonique de surface et présente une cinétique d'inhibition compétitive . La voie de synthèse détaillée et les conditions de réaction ne sont pas facilement disponibles dans le domaine public, mais elle implique généralement des techniques de synthèse organique et l'utilisation de réactifs spécifiques pour obtenir la structure chimique souhaitée.
Méthodes de production industrielle :
Analyse Des Réactions Chimiques
Types de réactions : SPI 112 subit des réactions d'inhibition compétitive avec SHP2, la protéine tyrosine phosphatase, et la protéine tyrosine phosphatase 1B. Il a une IC50 de 1 micromolaire pour SHP2, 18,3 micromolaires pour la protéine tyrosine phosphatase, et 14,5 micromolaires pour la protéine tyrosine phosphatase 1B .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant SPI 112 comprennent le diméthylsulfoxyde (DMSO) pour la solubilité, et divers tampons et enzymes pour les tests in vitro. Les conditions impliquent généralement le maintien de niveaux de pH et de températures spécifiques pour assurer une activité optimale .
Principaux produits formés : Les principaux produits formés à partir de réactions impliquant SPI 112 sont généralement les formes inhibées de SHP2, de la protéine tyrosine phosphatase et de la protéine tyrosine phosphatase 1B. Ces formes inhibées sont cruciales pour étudier les effets de l'inhibition de SHP2 dans divers processus biologiques .
Applications de la recherche scientifique
SPI 112 a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. Il est principalement utilisé comme outil de recherche pour étudier l'inhibition de SHP2 et ses effets sur les voies de signalisation cellulaire. Cela a des implications significatives pour la recherche sur le cancer, car SHP2 est connu pour jouer un rôle dans divers processus oncogéniques .
Mécanisme d'action
SPI 112 exerce ses effets en inhibant de manière compétitive le site catalytique de SHP2. Il se lie à SHP2 avec une constante cinétique (KD) de 1,30 micromolaire et suit un modèle d'inhibition compétitive avec un Ki de 0,8 micromolaire. Cette interaction empêche SHP2 de déphosphoryler ses substrats, affectant ainsi les voies de signalisation en aval .
Applications De Recherche Scientifique
SPI 112 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a research tool to study the inhibition of SHP2 and its effects on cell signaling pathways. This has significant implications for cancer research, as SHP2 is known to play a role in various oncogenic processes .
Mécanisme D'action
SPI 112 exerts its effects by competitively inhibiting the catalytic site of SHP2. It binds to SHP2 with a kinetic constant (KD) of 1.30 micromolar and follows a competitive inhibition model with a Ki of 0.8 micromolar. This interaction prevents SHP2 from dephosphorylating its substrates, thereby affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires :
- NSC-117199
- JC-010a
- TNO155
Unicité : SPI 112 est unique en raison de sa haute sélectivité et de sa cinétique d'inhibition compétitive pour SHP2. Contrairement à certains autres inhibiteurs, il possède un groupe nitro polaire ou un groupe carboxyle chargé négativement, ce qui affecte sa perméabilité cellulaire .
Propriétés
IUPAC Name |
3-[[5-[(4-fluorophenyl)methylsulfamoyl]-2-hydroxy-1H-indol-3-yl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O5S/c23-15-6-4-13(5-7-15)12-24-33(31,32)17-8-9-19-18(11-17)20(21(28)25-19)27-26-16-3-1-2-14(10-16)22(29)30/h1-11,24-25,28H,12H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZSNNAEVDPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(NC3=C2C=C(C=C3)S(=O)(=O)NCC4=CC=C(C=C4)F)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



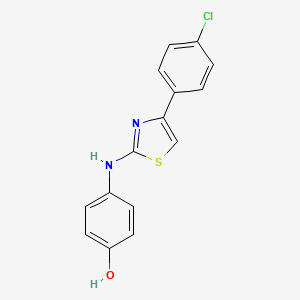
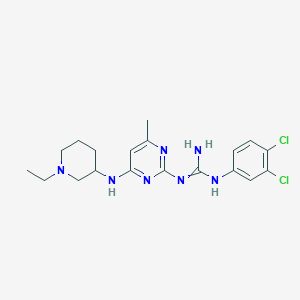
![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)
